5-Fluoro-1-benzofuran-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

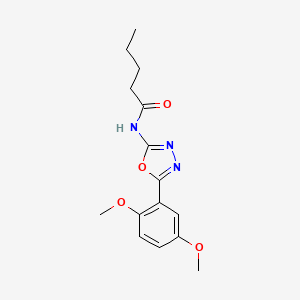

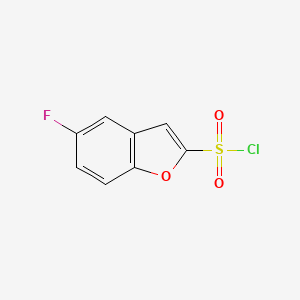

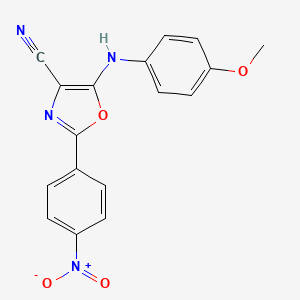

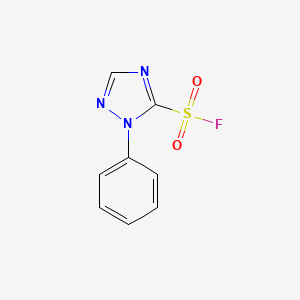

5-Fluoro-1-benzofuran-2-sulfonyl chloride is a chemical compound with the molecular formula C8H4ClFO3S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-benzofuran-2-sulfonyl chloride consists of a benzofuran ring substituted with a fluorine atom at the 5th position and a sulfonyl chloride group at the 2nd position . The exact 3D structure is not provided in the sources retrieved.Physical And Chemical Properties Analysis

5-Fluoro-1-benzofuran-2-sulfonyl chloride has a molecular weight of 234.63 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved.Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Benzofuran derivatives have been identified as potential antimicrobial agents . The resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents . Although many classes of active compounds have been established as efficient derivatives in diverse fields of antimicrobial therapy, they have not yet found wide application against a few deadly microbes .

Anti-Tumor Agents

Benzofuran compounds have shown strong biological activities such as anti-tumor . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .

Anti-Viral Agents

Benzofuran compounds have also shown anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-Oxidative Agents

Benzofuran compounds have shown anti-oxidative activities . These compounds could potentially be used in the treatment of diseases caused by oxidative stress .

Synthesis of Sulfonyl Fluorides

5-Fluoro-1-benzofuran-2-sulfonyl chloride could potentially be used in the synthesis of sulfonyl fluorides . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Wirkmechanismus

Target of Action

The primary targets of 5-Fluoro-1-benzofuran-2-sulfonyl chloride It is known that benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 5-Fluoro-1-benzofuran-2-sulfonyl chloride may also target cancer cells.

Mode of Action

The exact mode of action of 5-Fluoro-1-benzofuran-2-sulfonyl chloride Benzofuran derivatives have been shown to exhibit dramatic anticancer activities , suggesting that 5-Fluoro-1-benzofuran-2-sulfonyl chloride may interact with its targets in a similar manner, leading to inhibition of cell growth.

Biochemical Pathways

The specific biochemical pathways affected by 5-Fluoro-1-benzofuran-2-sulfonyl chloride Benzofuran derivatives are known to have a wide range of biological and pharmacological activities , indicating that 5-Fluoro-1-benzofuran-2-sulfonyl chloride may affect multiple pathways leading to its observed effects.

Result of Action

The molecular and cellular effects of 5-Fluoro-1-benzofuran-2-sulfonyl chloride Benzofuran derivatives have been shown to have significant cell growth inhibitory effects , suggesting that 5-Fluoro-1-benzofuran-2-sulfonyl chloride may have similar effects.

Safety and Hazards

The safety data sheet for a similar compound, 1-Benzofuran-2-sulfonyl chloride, indicates that it causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled . It is reasonable to assume that 5-Fluoro-1-benzofuran-2-sulfonyl chloride may have similar hazards, but specific safety data for this compound is not provided in the sources retrieved.

Zukünftige Richtungen

Benzofuran compounds, including 5-Fluoro-1-benzofuran-2-sulfonyl chloride, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing these compounds as therapeutic drugs, particularly for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Further studies are also needed to explore the synthesis, chemical reactions, and physical and chemical properties of 5-Fluoro-1-benzofuran-2-sulfonyl chloride.

Eigenschaften

IUPAC Name |

5-fluoro-1-benzofuran-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3S/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAKWTAOEKKQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1-benzofuran-2-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2684282.png)